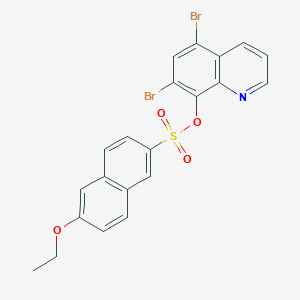
5,7-Dibromoquinolin-8-yl 6-ethoxynaphthalene-2-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5,7-Dibromoquinolin-8-yl 6-ethoxynaphthalene-2-sulfonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a fluorescent dye that is used in imaging studies to visualize cellular structures and processes. In
Scientific Research Applications
Chemical Synthesis and Structural Analysis
A study outlined the chemoselective synthesis of 5-amino-7-bromoquinolin-8-ol sulfonate derivatives from 8-hydroxyquinoline. This process involves multi-step reactions with high yields, demonstrating the versatility of quinoline derivatives in chemical synthesis. The sulfonate derivatives exhibited antimicrobial activities, indicating potential applications in developing antibacterial and antifungal agents (Krishna, 2018).
Antimicrobial Activities
Another study reported on the synthesis and molecular structure of a potent broad-spectrum antibacterial isothiazoloquinolone. This research highlights the critical role of sulfonylquinolone derivatives in combating resistant organisms like methicillin-resistant Staphylococcus aureus (MRSA). Such findings suggest the potential antimicrobial applications of related compounds, including sulfonated quinoline derivatives (Hashimoto et al., 2007).
Fluorescence and Quantum Chemical Investigations
Research into multi-substituted quinoline derivatives starting from eugenol led to the synthesis of compounds with significant fluorescence properties. These compounds' crystal structures and fluorescence were characterized, offering potential applications in materials science for fluorescence-based sensors and imaging technologies (Le et al., 2020).
Environmental and Bioavailability Studies
Studies on the bioavailability and environmental interactions of hydrophobic ionogenic organic compounds with metals, like copper, using 8-hydroxyquinolines as a model, provide insights into the environmental fate and biological uptake mechanisms of such compounds. This research could inform the environmental risk assessment and sustainable use of quinoline derivatives in various applications (Kaiser & Escher, 2006).
properties
IUPAC Name |
(5,7-dibromoquinolin-8-yl) 6-ethoxynaphthalene-2-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Br2NO4S/c1-2-27-15-7-5-14-11-16(8-6-13(14)10-15)29(25,26)28-21-19(23)12-18(22)17-4-3-9-24-20(17)21/h3-12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCJCELWOKOIKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)OC3=C(C=C(C4=C3N=CC=C4)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Br2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

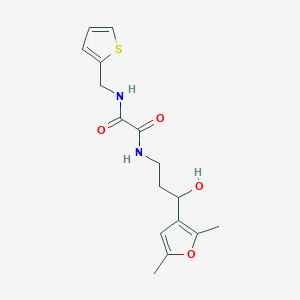
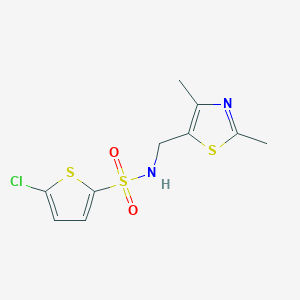

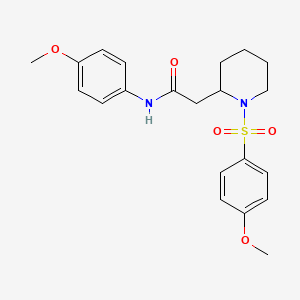
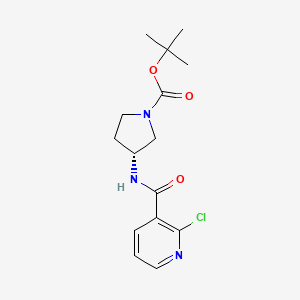
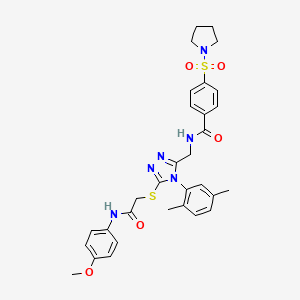
![Methyl 4-[({[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetyl)amino]benzoate](/img/no-structure.png)

![3-(Trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2601068.png)
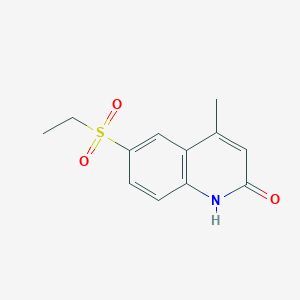

![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N,N-bis(2-hydroxyethyl)acetamide](/img/structure/B2601077.png)
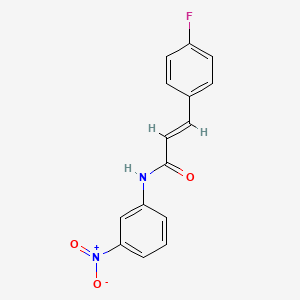
![4-(3,4-Dihydro-2H-pyrano[2,3-c]pyridine-6-carbonyl)morpholine-3-carbonitrile](/img/structure/B2601080.png)